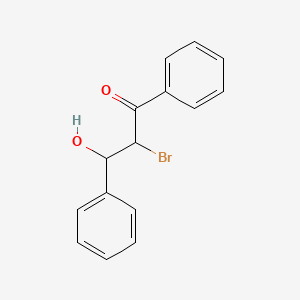![molecular formula C17H12N2 B14424665 3-Phenylpyrrolo[2,1-A]phthalazine CAS No. 82027-00-7](/img/structure/B14424665.png)
3-Phenylpyrrolo[2,1-A]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpyrrolo[2,1-A]phthalazine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by a fused ring system that includes a pyrrole ring and a phthalazine ring, with a phenyl group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrrolo[2,1-A]phthalazine typically involves multicomponent reactions. One common method includes the reaction of phthalazine with 1,1-dicyanoalkenes and alkyl isocyanides in an acetonitrile-water mixture. This reaction proceeds in a biphasic system, allowing for high reaction rates and yields of substituted pyrrolo[2,1-A]phthalazines . The reaction is usually complete within 12-18 hours when controlled by thin-layer chromatography (TLC) to monitor the disappearance of the isocyanide spot .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent composition, and reaction time to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpyrrolo[2,1-A]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole or phthalazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions that favor electrophilic or nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.
Aplicaciones Científicas De Investigación
3-Phenylpyrrolo[2,1-A]phthalazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenylpyrrolo[2,1-A]phthalazine and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes or receptors, leading to their pharmacological effects. The exact mechanism depends on the specific structure of the derivative and its target in the biological system.
Comparación Con Compuestos Similares
3-Phenylpyrrolo[2,1-A]phthalazine can be compared with other similar compounds such as:
Pyrrolo[2,1-A]phthalazine derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
Phthalazine derivatives: These compounds have a similar phthalazine ring but lack the fused pyrrole ring.
Pyrrole derivatives: These compounds contain the pyrrole ring but do not have the fused phthalazine ring.
The uniqueness of this compound lies in its fused ring system, which imparts specific chemical and physical properties that are not present in its individual components or other related compounds.
Propiedades
Número CAS |
82027-00-7 |
|---|---|
Fórmula molecular |
C17H12N2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
3-phenylpyrrolo[2,1-a]phthalazine |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)16-10-11-17-15-9-5-4-8-14(15)12-18-19(16)17/h1-12H |
Clave InChI |
DRFFMSWQVYFYLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C3N2N=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


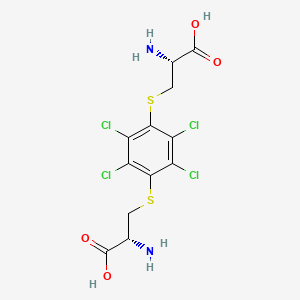



![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)

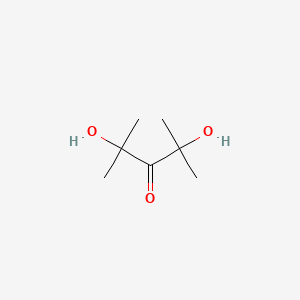
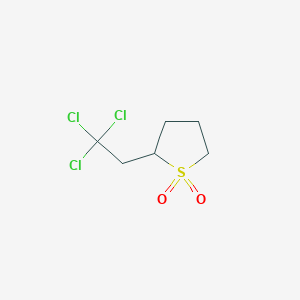
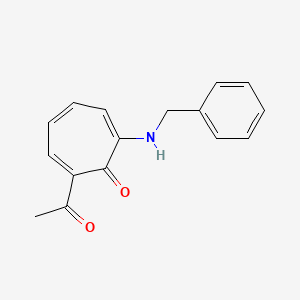
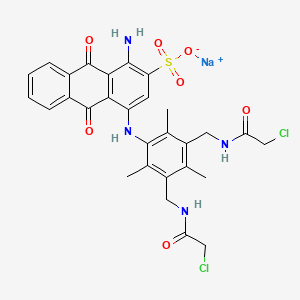
![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
